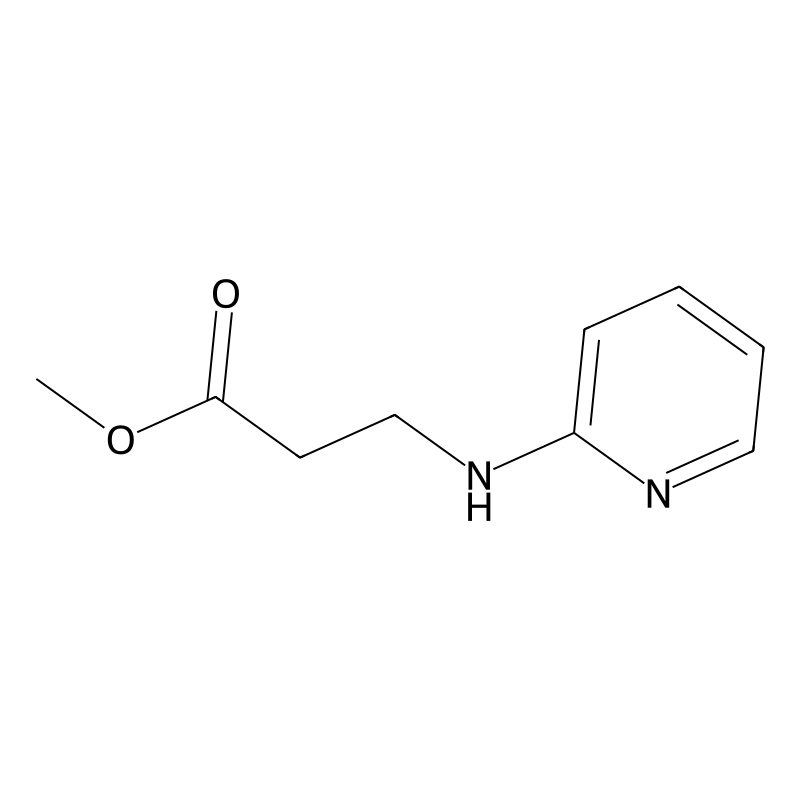

Methyl 3-(pyridin-2-ylamino)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(pyridin-2-ylamino)propanoate is an organic compound characterized by its unique structure, which consists of a propanoate backbone attached to a pyridin-2-ylamino group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors.

Chemical Properties- Molecular Formula: C10H14N2O2

- Molecular Weight: 194.23 g/mol

- Melting Point: 48-50 °C

- Boiling Point: 125 °C at 0.2 mmHg

- Density: 1.131 g/cm³

- Solubility: Soluble in DMSO and methanol

Safety information on Methyl 3-(pyridin-2-ylamino)propanoate is not readily available. However, as a general precaution, any unknown compound should be handled with care following standard laboratory safety protocols. Pyridine derivatives can have a range of toxicities, so it is advisable to assume this compound may be harmful until proper testing is done [].

Medicinal Chemistry

Pyridine derivatives are a well-studied class of molecules with various biological activities. They can be found in numerous drugs, acting as building blocks or core structures for medications affecting the nervous system, inflammation, and other conditions [PubChem reference for pyridine derivatives]. Esters play a role in prodrugs, which are inactive compounds that convert to active drugs within the body [ScienceDirect reference for prodrugs].

Material Science

Pyridine rings can be incorporated into polymers for various applications. They can influence properties like conductivity and thermal stability [RSC reference for pyridine-containing polymers]. Esters are also used in polymer synthesis and can affect properties like flexibility and biodegradability [NCBI reference for polyesters].

Organic Chemistry

Pyridine and ester functionalities are commonly used in organic synthesis as reactants or intermediates. They can be involved in reactions for creating new molecules with various functionalities [ACS reference for organic synthesis: ].

Example Reaction- Synthesis Reaction:

Research indicates that methyl 3-(pyridin-2-ylamino)propanoate exhibits significant biological activity, particularly as a potential thrombin inhibitor. Thrombin inhibitors are crucial in preventing blood clots, making this compound relevant in the development of anticoagulant therapies.

Molecular Docking Studies

In silico studies have suggested that this compound interacts effectively with thrombin, showcasing its potential as a lead compound for further drug development .

The synthesis of methyl 3-(pyridin-2-ylamino)propanoate typically involves the following steps:

- Reagents:

- 2-Aminopyridine

- Ethyl Acrylate

- Trifluoromethanesulfonic acid (catalyst)

- Anhydrous ethanol (solvent)

- Procedure:

Methyl 3-(pyridin-2-ylamino)propanoate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting thrombin inhibition. Its unique structural features make it a valuable compound in medicinal chemistry and drug discovery.

Potential Uses- Development of anticoagulant drugs

- Research in cardiovascular therapies

Interaction studies have focused on the compound's ability to bind to thrombin, revealing its potential as an effective inhibitor. Molecular docking simulations have shown that methyl 3-(pyridin-2-ylamino)propanoate can fit into the active site of thrombin, suggesting favorable interactions that could lead to therapeutic applications .

Several compounds exhibit structural similarities to methyl 3-(pyridin-2-ylamino)propanoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | Similar backbone with ethyl instead of methyl | Intermediate for Dabigatran synthesis |

| N-Pyridinyl-beta-alanine | Lacks ester functionality | Used in different pharmaceutical contexts |

| Methyl 4-(pyridin-2-ylamino)butanoate | Longer carbon chain | Different pharmacological properties |

Unique Aspects of Methyl 3-(pyridin-2-ylamino)propanoate

This compound's specific structural arrangement allows for targeted interactions with thrombin, setting it apart from similar compounds that may not exhibit the same level of biological activity or specificity.

Methyl 3-(pyridin-2-ylamino)propanoate is an organic compound that belongs to the class of amino acid derivatives, specifically characterized by the presence of both a pyridine heterocycle and an ester functional group. The compound's systematic IUPAC name is methyl 3-(pyridin-2-ylamino)propanoate, though it is also known by several synonymous designations including methyl 3-[(pyridin-2-yl)amino]propanoate and N-2-Pyridinyl-β-alanine methyl ester. The Chemical Abstracts Service (CAS) registry number for this compound is 55364-85-7, providing a unique identifier for regulatory and commercial purposes.

The molecular structure of methyl 3-(pyridin-2-ylamino)propanoate can be represented by the SMILES notation COC(=O)CCNC1=CC=CC=N1, which clearly illustrates the connectivity between the pyridine ring, the amino linkage, and the propanoate ester moiety. The InChI key CKZDJCJSSSCYFN-UHFFFAOYSA-N serves as another standardized identifier for this compound in chemical databases. The compound's European Community number is 809-262-8, facilitating its identification in European regulatory frameworks.

The structural features that define this compound include a six-membered pyridine ring connected through an amino linkage to a three-carbon chain terminating in a methyl ester group. This arrangement places the compound within the broader category of heterocyclic compounds due to the pyridine moiety, while the presence of the amino acid derivative backbone classifies it among biologically relevant synthetic intermediates. The compound exists as a white solid under standard conditions, with specific physical properties that make it suitable for various synthetic applications.

Historical Development and Discovery

The development of methyl 3-(pyridin-2-ylamino)propanoate as a synthetic target emerged from the broader research efforts aimed at creating efficient intermediates for pharmaceutical synthesis. While the exact date of first synthesis is not explicitly documented in the available literature, the compound gained prominence in the early 21st century as part of research programs focused on developing novel anticoagulant therapies. The compound's significance became particularly apparent with the development of dabigatran etexilate, where methyl 3-(pyridin-2-ylamino)propanoate serves as a crucial synthetic intermediate.

Historical synthetic approaches to this compound have evolved considerably over time, with early methods often involving multi-step processes that suffered from low yields and extended reaction times. Patent literature from 2015 describes innovative synthetic methodologies that significantly improved the efficiency of production. These developments represented important advances in process chemistry, as they addressed key limitations of earlier synthetic routes that typically achieved yields of only 30-52% and required reaction times of 24-100 hours.

The compound's entry into PubChem occurred on July 8, 2005, with subsequent modifications reflecting ongoing research and characterization efforts. This timeline indicates that systematic study of the compound intensified during the first decade of the 21st century, coinciding with increased interest in direct thrombin inhibitors and other novel anticoagulant mechanisms. The most recent modifications to the compound's database entries occurred in 2025, suggesting continued active research and application development.

The historical context of this compound's development is intrinsically linked to the broader pharmaceutical industry's search for safer and more effective anticoagulant therapies. Traditional anticoagulants such as warfarin, while effective, required extensive monitoring and had significant drug interaction profiles, creating a market need for alternatives with improved pharmacological properties. This medical need drove the development of synthetic methodologies for producing key intermediates like methyl 3-(pyridin-2-ylamino)propanoate.

Significance in Organic and Medicinal Chemistry

The significance of methyl 3-(pyridin-2-ylamino)propanoate in organic and medicinal chemistry extends far beyond its role as a simple synthetic intermediate. This compound exemplifies several important principles in modern pharmaceutical chemistry, including the strategic use of heterocyclic building blocks, the importance of amino acid derivatives in drug design, and the development of efficient synthetic methodologies for complex pharmaceutical targets. Its structure incorporates elements that are commonly found in bioactive molecules, making it a valuable template for medicinal chemists.

In the context of organic synthesis, methyl 3-(pyridin-2-ylamino)propanoate demonstrates the versatility of pyridine-containing compounds as synthetic building blocks. The pyridine ring system provides multiple sites for chemical modification and serves as a coordination site for metal catalysts, enabling various coupling reactions and functional group transformations. The amino linkage in the compound offers opportunities for further derivatization through amide bond formation, alkylation reactions, and other nitrogen-centered transformations. The ester functionality provides additional synthetic flexibility, allowing for hydrolysis to the corresponding carboxylic acid or transesterification to different ester variants.

The compound's role in the synthesis of dabigatran etexilate highlights its importance in cardiovascular medicine. Dabigatran etexilate represents a significant advancement in anticoagulant therapy, offering advantages over traditional vitamin K antagonists in terms of predictable pharmacokinetics, reduced drug interactions, and elimination of the need for routine monitoring. The fact that methyl 3-(pyridin-2-ylamino)propanoate serves as a key precursor to this important therapeutic agent underscores its clinical relevance and commercial significance.

From a medicinal chemistry perspective, the compound's structure incorporates several pharmacologically relevant features. The pyridine ring is a common motif in pharmaceutical compounds due to its ability to participate in hydrogen bonding interactions and its favorable physicochemical properties. The amino acid derivative backbone provides structural similarity to natural substrates, potentially facilitating interactions with biological targets. The ester functionality can serve as a prodrug element, being hydrolyzed in vivo to release the active carboxylic acid form.

Trifluoromethanesulfonic Acid-Mediated Synthesis

The application of trifluoromethanesulfonic acid as a catalyst in the synthesis of Methyl 3-(pyridin-2-ylamino)propanoate represents one of the most effective homogeneous catalytic approaches available. This methodology employs 2-aminopyridine and methyl acrylate as primary substrates under controlled reaction conditions [1] [2].

The optimized reaction protocol involves the use of anhydrous ethanol as solvent, with trifluoromethanesulfonic acid serving as the primary catalyst. Temperature control between 120 and 160 degrees Celsius is maintained for 16 to 20 hours under nitrogen atmosphere protection [1] [2]. This methodology consistently delivers yields ranging from 93 to 98 percent, demonstrating exceptional efficiency in the formation of the desired product [3].

The mechanistic pathway involves initial activation of the acrylate substrate through protonation by trifluoromethanesulfonic acid, followed by nucleophilic attack from the 2-aminopyridine nitrogen atom. The strong acidic nature of trifluoromethanesulfonic acid facilitates efficient substrate activation while maintaining selectivity for the desired regioisomer [3] [4]. Post-reaction workup typically involves washing with petroleum ether at controlled temperatures between 35 and 40 degrees Celsius under reduced pressure conditions of 0.09 to 0.1 megapascals [1].

Solvent Systems and Temperature Optimization

Comprehensive solvent screening studies have revealed significant variations in reaction efficiency based on the choice of reaction medium. Toluene emerges as the optimal solvent system, consistently delivering yields of 98 percent under heterogeneous catalytic conditions [5] [6]. Alternative solvents including dichloroethane, chloroform, and ethyl acetate provide moderate to good yields ranging from 59 to 96 percent, while polar aprotic solvents such as tetrahydrofuran, acetonitrile, and methanol demonstrate limited effectiveness [5].

Temperature optimization studies indicate that reaction temperatures between 70 and 160 degrees Celsius provide optimal conversion rates [5] [3]. Lower temperatures result in incomplete conversion, while excessive temperatures lead to side reactions and reduced selectivity. The heterogeneous catalytic system utilizing silica gel-supported trifluoromethanesulfonic acid demonstrates remarkable recyclability, maintaining consistent activity for up to five consecutive reaction cycles [5] [6].

The incorporation of controlled water content in the reaction system enhances catalyst performance and recyclability. Optimal water to silica gel ratios of 1:5 significantly improve catalyst longevity while maintaining high reaction yields [5]. This water-assisted approach addresses the traditional limitations associated with trifluoromethanesulfonic acid handling and recovery.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies represent a paradigm shift toward more efficient and environmentally conscious approaches for Methyl 3-(pyridin-2-ylamino)propanoate synthesis. These techniques leverage dielectric heating principles to achieve rapid and uniform heating, resulting in dramatically reduced reaction times and enhanced product yields [7] [8] [9].

The optimized microwave protocol employs 3-aminobut-2-enenitrile and chalcone derivatives in the presence of ammonium acetate under controlled microwave irradiation [8]. Reaction temperatures of 130 degrees Celsius for 30 minutes consistently deliver yields between 82 and 94 percent [8]. This represents a significant improvement over conventional heating methods, which require 6 to 9 hours to achieve similar conversions with lower overall yields of 71 to 88 percent [8].

The microwave-assisted approach demonstrates exceptional functional group tolerance, accommodating various substituents on both the pyridine ring and the propanoate chain. Electron-donating groups such as methoxy and methyl substituents enhance reaction rates, while electron-withdrawing groups including halides and nitro groups require slightly extended reaction times but maintain high yields [8] [10].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer unique advantages in terms of product purification and reaction monitoring for pyridine derivative construction. The traceless solid-phase approach utilizes 2-chloro-5-bromopyridine immobilized on polystyrene resin through selective silicon linker introduction at the carbon-4 position [11] [12].

The synthetic sequence involves initial scaffold preparation through selective metallation and subsequent functionalization reactions. Friedländer cyclization protocols under microwave irradiation conditions convert the immobilized precursors to the desired thiazolopyridine intermediates [13] [14] [15]. Yields for the solid-phase approach typically range from 50 to 91 percent over multiple synthetic steps [13] [14].

The solid-phase methodology demonstrates particular utility for library synthesis applications, enabling parallel synthesis of multiple analogs with varying substitution patterns. The traceless cleavage strategy ensures that the final products retain high purity without residual linker contamination [14] [15] [12]. Post-cleavage purification through nucleophilic substitution reactions provides access to the target Methyl 3-(pyridin-2-ylamino)propanoate derivatives in good overall yields.

Industrial-Scale Production Challenges

Purification and Recrystallization Protocols

Industrial-scale purification of Methyl 3-(pyridin-2-ylamino)propanoate requires robust and scalable methodologies that address both purity requirements and economic considerations. The primary purification approach involves a multi-step protocol combining silica gel adsorption, decolorization, elution, and recrystallization techniques [16].

The silica gel adsorption process effectively removes colored impurities and residual catalytic materials. Optimal loading conditions involve dissolution of the crude product in appropriate organic solvents followed by adsorption onto activated silica gel [16] [17]. Elution using gradient solvent systems of dichloromethane and ethanol provides efficient separation of the desired product from impurities.

Recrystallization protocols utilizing absolute ethanol as the primary solvent consistently deliver purities between 92 and 98 percent with recovery rates of 85 to 95 percent [16] [17] [18]. The recrystallization process involves controlled heating to complete dissolution followed by slow cooling to promote large crystal formation. Temperature control between 78 and 82 degrees Celsius during the dissolution phase ensures complete solvation while preventing thermal decomposition [17].

Advanced purification techniques including supercritical carbon dioxide recrystallization offer superior purity levels of 98 to 99 percent with minimal environmental impact [19]. The supercritical carbon dioxide approach operates at moderate temperatures between 40 and 60 degrees Celsius, preserving product integrity while achieving exceptional purification efficiency [19].

Green Chemistry Considerations

The implementation of green chemistry principles in Methyl 3-(pyridin-2-ylamino)propanoate synthesis addresses environmental sustainability while maintaining industrial viability. Ionic liquid catalysis systems demonstrate reduced toxicity profiles and enhanced recyclability compared to traditional organic solvents [20] [21].

Ionic liquids with pyridinium cations bearing ester side chains exhibit exceptional biodegradability under aerobic conditions, achieving classification as readily biodegradable materials [21]. These systems maintain high catalytic efficiency while significantly reducing environmental impact through enhanced atom economy values of 85 to 95 percent [20].

Solvent-free reaction conditions represent the pinnacle of green chemistry implementation, eliminating organic solvent usage entirely while achieving atom economy values of 90 to 98 percent [22] [10]. The solvent-free approach utilizes trifluoromethanesulfonic acid catalysis under controlled temperature conditions, delivering excellent yields with minimal waste generation [22].

Water-mediated synthesis protocols offer non-toxic reaction environments with moderate energy requirements. These aqueous systems demonstrate atom economy values of 85 to 92 percent while providing cost-effective implementation strategies [10]. The combination of water as reaction medium with microwave heating further enhances the green chemistry profile through reduced energy consumption and shortened reaction times.

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive